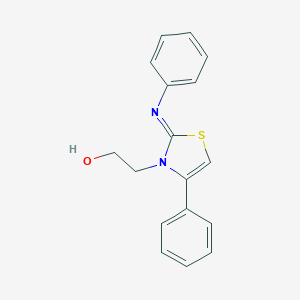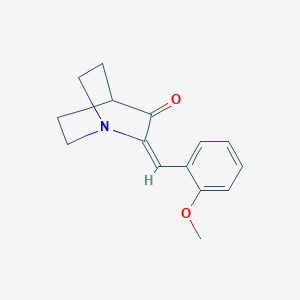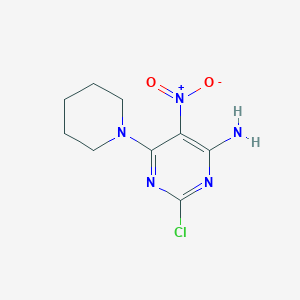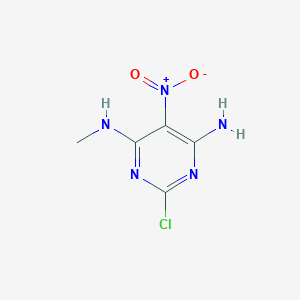
2-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanol” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of thiourea compounds with α-chloroacetic acid in the presence of sodium acetate . The resulting 2-imino-1,3-thiazolidin-4-ones can then undergo Knoevenagel condensation with related aldehydes to obtain 5-benzylidene-2-imino-1,3-thiazolidin-4-one derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been observed to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Applications De Recherche Scientifique
Cyclization and Reactivity Studies
A study by Pfeiffer et al. (2014) revisited the cyclization of 4-phenylthiosemicarbazide with phenacylbromide, leading to the formation of 1,3,4-thiadiazine and 2-phenylimino-4-phenyl-2,3-dihydro-1,3-thiazol-3-amine as a side product. This research highlights the importance of reaction conditions on product distribution, shedding light on the chemical behavior and potential applications of thiazole derivatives in synthetic chemistry Pfeiffer, D. Junghans, A. Saghyan, P. Langer, 2014.
Synthesis and Pharmacological Activities
Sukanya et al. (2022) developed a protocol for synthesizing thiazolopyrimidine derivatives, demonstrating their potential cytotoxic and anti-inflammatory effects. This study underscores the therapeutic potential of compounds containing the thiazole unit, including those similar to 2-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanol S. Sukanya, T. Venkatesh, S. Rao, M. N. Joy, 2022.
Antihypertensive and Cardiotropic Drugs Exploration
Research by Drapak et al. (2019) on 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imines, a class including similar compounds, showed potential as antihypertensive and cardiotropic drugs. This study provides insights into the cardiovascular therapeutic applications of thiazole derivatives I. Drapak, B. Zimenkovsky, L. Perekhoda, et al., 2019.
Antimicrobial and Antibacterial Activity
Desai et al. (2012) synthesized novel quinoline-thiazole derivatives, demonstrating significant antibacterial and antifungal activities. This research indicates the potential of thiazole compounds, including those structurally related to 2-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanol, in developing new antimicrobial agents N. Desai, N. Shihory, K. M. Rajpara, A. Dodiya, 2012.
Propriétés
IUPAC Name |
2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-12-11-19-16(14-7-3-1-4-8-14)13-21-17(19)18-15-9-5-2-6-10-15/h1-10,13,20H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKCYPHNQUMLHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B381884.png)
![2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B381886.png)


![Ethyl 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B381892.png)


![2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde](/img/structure/B381898.png)


![{4-[(Trifluoromethyl)sulfanyl]anilino}acetic acid](/img/structure/B381902.png)
![2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B381904.png)
![3-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one](/img/structure/B381910.png)
![1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B381911.png)